Cas no 866954-86-1 (2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester)

2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester structure
866954-86-1 structure
Nome do Produto:2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester
N.o CAS:866954-86-1
MF:C15H15F3O5
MW:332.271815538406
CID:4553176

2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester Propriedades químicas e físicas

Nomes e Identificadores

    • 2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester
    • Ethyl (Z)-3-ethoxy-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate
    • Ethyl (2Z)-3-ethoxy-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate
    • ethyl (Z)-3-ethoxy-2-(2,4,5-trifluoro-3-methoxybenzoyl)prop-2-enoate
    • Ethyl (αZ)-α-(ethoxymethylene)-2,4,5-trifluoro-3-methoxy-β-oxobenzenepropanoate (ACI)
    • Inchi: 1S/C15H15F3O5/c1-4-22-7-9(15(20)23-5-2)13(19)8-6-10(16)12(18)14(21-3)11(8)17/h6-7H,4-5H2,1-3H3/b9-7-
    • Chave InChI: ZIMIAPVHHUISPY-CLFYSBASSA-N
    • SMILES: C(C1C=C(F)C(F)=C(OC)C=1F)(=O)/C(=C/OCC)/C(=O)OCC

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 23
  • Contagem de Ligações Rotativas: 8
  • Complexidade: 454
  • Superfície polar topológica: 61.8
  • XLogP3: 2.9

2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester Informações de segurança

2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
TRC
T790735-50mg
2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester
866954-86-1
50mg
$207.00 2023-05-17
TRC
T790735-500mg
2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester
866954-86-1
500mg
$ 1200.00 2023-09-05

2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester Método de produção

Synthetic Routes 1

Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  10 h, reflux
2.1 Reagents: Carbon tetrachloride ,  Magnesium Solvents: Ethanol ;  30 min, reflux; 2 h, reflux; reflux → -10 °C
2.2 Solvents: Toluene ;  20 min, -10 °C; 2 h, -10 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
3.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  2 h, reflux
4.1 Solvents: Acetic anhydride ;  8 h, reflux
Referência
Synthesis, antimycobacterial and antibacterial evaluation of l-[(1R, 2S)-2-fluorocyclopropyl]fluoroquinolone derivatives containing an oxime functional moiety
Liu, Hongmin; et al, European Journal of Medicinal Chemistry, 2014, 86, 628-638

Synthetic Routes 2

Condições de reacção
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide ;  10 h, reflux
1.2 Reagents: Magnesium Solvents: Carbon tetrachloride ;  30 min, reflux; 2 h, reflux; reflux → -10 °C
1.3 Solvents: Toluene ;  20 min, -10 °C; 2 h, -10 °C
1.4 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  2 h, reflux
2.1 Solvents: Acetic anhydride ;  8 h, reflux
Referência
Synthesis, antimycobacterial and antibacterial evaluation of l-[(1R, 2S)-2-fluorocyclopropyl]fluoroquinolone derivatives containing an oxime functional moiety
Liu, Hongmin; et al, European Journal of Medicinal Chemistry, 2014, 86, 628-638

Synthetic Routes 3

Condições de reacção
1.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  2 h, reflux
2.1 Solvents: Acetic anhydride ;  8 h, reflux
Referência
Synthesis, antimycobacterial and antibacterial evaluation of l-[(1R, 2S)-2-fluorocyclopropyl]fluoroquinolone derivatives containing an oxime functional moiety
Liu, Hongmin; et al, European Journal of Medicinal Chemistry, 2014, 86, 628-638

Synthetic Routes 4

Condições de reacção
1.1 Reagents: Carbon tetrachloride ,  Magnesium Solvents: Ethanol ;  30 min, reflux; 2 h, reflux; reflux → -10 °C
1.2 Solvents: Toluene ;  20 min, -10 °C; 2 h, -10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 5
2.1 Reagents: p-Toluenesulfonic acid Solvents: Water ;  2 h, reflux
3.1 Solvents: Acetic anhydride ;  8 h, reflux
Referência
Synthesis, antimycobacterial and antibacterial evaluation of l-[(1R, 2S)-2-fluorocyclopropyl]fluoroquinolone derivatives containing an oxime functional moiety
Liu, Hongmin; et al, European Journal of Medicinal Chemistry, 2014, 86, 628-638

Synthetic Routes 5

Condições de reacção
1.1 Solvents: Acetic anhydride ;  8 h, reflux
Referência
Synthesis, antimycobacterial and antibacterial evaluation of l-[(1R, 2S)-2-fluorocyclopropyl]fluoroquinolone derivatives containing an oxime functional moiety
Liu, Hongmin; et al, European Journal of Medicinal Chemistry, 2014, 86, 628-638

2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester Raw materials

2-(2,4,5-Trifluoro-3-methoxybenzoyl)-3-ethoxyacrylic Acid Ethyl Ester Preparation Products

Fornecedores recomendados
Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan brilliant Technology Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan brilliant Technology Co.,Ltd
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taizhou Jiayin Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
钜澜化工科技(青岛)有限公司